molecular formula C7H4ClNS B3024653 4-Chlorothieno[2,3-b]pyridine CAS No. 62226-17-9

4-Chlorothieno[2,3-b]pyridine

Cat. No. B3024653
CAS RN: 62226-17-9
M. Wt: 169.63 g/mol
InChI Key: QWAORBHZRDAYQE-UHFFFAOYSA-N
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Description

4-Chlorothieno[2,3-b]pyridine is a chemical compound with the CAS Number: 62226-17-9 . It has a molecular weight of 169.63 and its IUPAC name is this compound . It is stored in an inert atmosphere at 2-8°C and is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNS/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H . The InChI key is QWAORBHZRDAYQE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a boiling point of 257.5°C at 760 mmHg . Its flash point is 109.5 . It is solid in physical form .

Scientific Research Applications

Synthesis and Derivative Formation

4-Chlorothieno[2,3-b]pyridine has been extensively studied for its potential in the synthesis of various derivatives. Abdelwahab, Hanna, and Kirsch (2016, 2017) explored the synthesis of this compound derivatives through reactions involving N-protected 3-acetyl-2-aminothiophenes and Vilsmeier–Haack reagent. This method effectively produced formylated chlorothieno[2,3-b]pyridine derivatives, which were otherwise not accessible without N-protection of the starting materials or through direct reactions with the reagent and this compound (Abdelwahab, Hanna, & Kirsch, 2016); (Abdelwahab, Hanna, & Kirsch, 2017).

Potential in Drug Discovery Research

Lucas et al. (2015) described the first regioselective, mild bromination of thieno[2,3-b]pyridine, demonstrating its utility as a building block in drug discovery research. The process achieved selectivity toward the 4-position and enabled efficient cross-coupling reactions, suggesting its potential for developing new pharmacologically active compounds (Lucas, Moore, Donald, & Hawkins, 2015).

Antiviral and Pharmacological Properties

The antiviral potency of this compound derivatives has been a subject of interest. Bernardino et al. (2004) synthesized 4-(phenylamino)thieno[2,3-b]pyridines and evaluated their inhibitory effects against herpes simplex virus type 1 (HSV-1), revealing significant antiviral activity. This research highlights the structural potential of these compounds for further development as antiviral agents (Bernardino, Pinheiro, Ferreira, & Azevedo, 2004).

Novel Compound Synthesis

Klemm et al. (1979) reported on the synthesis of 6-(γ-diethylaminopropylamino)thieno[2,3-b]pyridine from copper-promoted aminodechlorination of 6-chlorothieno[2,3-b]pyridine, revealing new pathways for creating structurally diverse compounds with potential applications in various fields (Klemm & Bajer, 1979).

Safety and Hazards

4-Chlorothieno[2,3-b]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chlorothieno[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAORBHZRDAYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344580
Record name 4-Chlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62226-17-9
Record name 4-Chlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-thieno[2,3-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to obtain 4-Chlorothieno[2,3-b]pyridine?

A1: One efficient method involves the reaction of 3-acetyl-2-aminothiophenes with Vilsmeier–Haack reagent. [] Interestingly, this reaction proceeds efficiently only when the amino group of the thiophene is protected. [] Without protection, the reaction yields primarily formylated chlorothieno[2,3-b]pyridine derivatives. [] The choice of reaction conditions can be modulated to favor either the formation of this compound or its formylated counterpart. [] Another approach involves the reaction of this compound 7-oxide with acetyl chloride. []

Q2: Why is this compound of interest to researchers?

A2: This compound serves as a versatile building block for synthesizing diverse thieno[2,3-b]pyridine derivatives. For example, it can be reacted with aminoalkylphosphoramidates to yield thieno[2,3-b]pyridine phosphoramidates. [] These derivatives have shown potential in medicinal chemistry. Additionally, this compound can be coupled with anilines via palladium-catalyzed C–N cross-coupling reactions to generate 4-(phenylamino)thieno[2,3-b]pyridine derivatives. [] These compounds have demonstrated promising antiviral activity, specifically against herpes simplex virus type 1 (HSV-1). []

Q3: Are there any structural characterization studies on the derivatives of this compound?

A3: Yes, studies have used various spectroscopic techniques to characterize this compound derivatives. For instance, Thienopyridine phosphoramidates were analyzed using infrared spectroscopy, 1H, 13C, and 31P NMR spectroscopy, and high-resolution mass spectrometry. [] Additionally, X-ray diffraction was employed to determine the crystal structures of two of the synthesized compounds. [] This structural information is crucial for understanding the molecular interactions and potential biological activity of these compounds.

Q4: What is the significance of the thiophene nucleus in the reactivity of 3-acetyl-2-aminothiophenes?

A4: Research suggests that the thiophene nucleus influences the cyclization mode of 3-acetyl-2-aminothiophenes when reacting with the Vilsmeier–Haack reagent. [] This difference in reactivity, compared to o-aminoacetophenone, highlights the significant role of the thiophene ring in directing the reaction pathway. [] This understanding is crucial for designing synthetic strategies for thieno[2,3-b]pyridine derivatives.

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